

4-Hydroxymethylbenzocyclobutene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Hydroxymethylbenzocyclobutene

Cat. No.: B1342611

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CAS Number: 53076-11-2

This in-depth technical guide provides a comprehensive overview of **4-Hydroxymethylbenzocyclobutene**, a versatile bicyclic aromatic hydrocarbon of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and potential biological evaluation, and explores its applications in medicinal chemistry.

Core Properties and Data

4-Hydroxymethylbenzocyclobutene, also known as (bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanol, is a key intermediate in organic synthesis. Its strained four-membered ring fused to a benzene ring imparts unique reactivity, making it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties of **4-Hydroxymethylbenzocyclobutene**

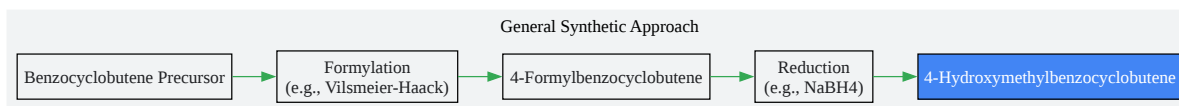
Property	Value	Source
CAS Number	53076-11-2	Multiple Sources
Molecular Formula	C ₉ H ₁₀ O	
Molecular Weight	134.18 g/mol	
Boiling Point	266.319 °C at 760 mmHg	
Density	1.171 g/cm ³	
Melting Point	Not explicitly found in searches.	
Solubility	No specific quantitative data found. General solubility in organic solvents is expected.	

Synthesis and Reactivity

The synthesis of **4-Hydroxymethylbenzocyclobutene** can be approached through various synthetic routes, often involving the modification of benzocyclobutene precursors. While a specific detailed protocol for its direct synthesis was not found in the reviewed literature, a general approach can be inferred from the synthesis of related benzocyclobutene derivatives.

General Synthetic Workflow

A plausible synthetic pathway could involve the formylation of a suitable benzocyclobutene precursor followed by reduction of the resulting aldehyde to the corresponding alcohol.



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Caption: A generalized synthetic workflow for **4-Hydroxymethylbenzocyclobutene**.

Reactivity

The reactivity of **4-Hydroxymethylbenzocyclobutene** is largely dictated by the strained cyclobutene ring. Upon heating, benzocyclobutenes can undergo a thermally induced electrocyclic ring-opening to form highly reactive o-quinodimethanes. This intermediate can then participate in a variety of cycloaddition reactions, making benzocyclobutenes valuable precursors for the synthesis of complex polycyclic and heterocyclic systems. The hydroxyl group also offers a handle for further functionalization, such as esterification or etherification, to introduce diverse substituents.

Experimental Protocols

While specific experimental protocols for **4-Hydroxymethylbenzocyclobutene** were not readily available, the following sections provide generalized methodologies for key experiments based on common practices for analogous compounds.

General Protocol for Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.

- **Sample Preparation:** A small amount of the crystalline solid is finely ground and packed into a capillary tube sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
- **Observation:** The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

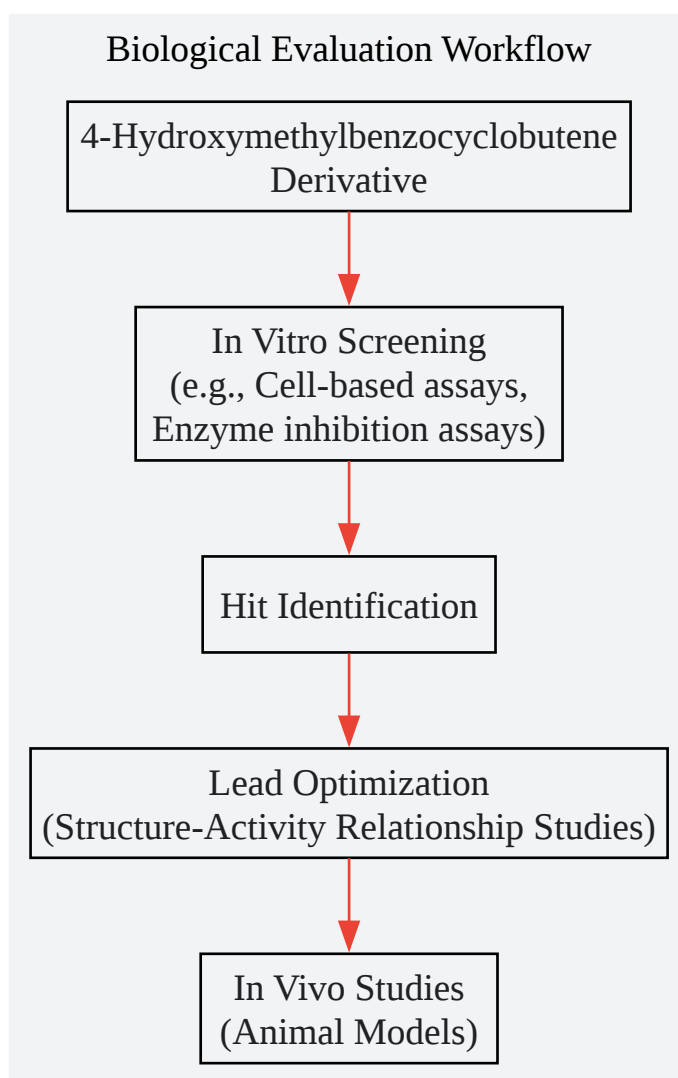
General Protocol for Solubility Determination

Understanding the solubility of a compound is essential for its application in various experimental settings.

- **Solvent Selection:** A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane) should be tested.
- **Qualitative Assessment:** A small amount of the compound is added to a test tube containing the solvent. The mixture is agitated, and the solubility is observed at room temperature.
- **Quantitative Assessment (Shake-Flask Method):** An excess of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

General Protocol for Biological Evaluation

Benzocyclobutene derivatives have been investigated for a range of biological activities.^{[1][2]} A general workflow for the preliminary biological evaluation of a new benzocyclobutene derivative is outlined below.



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Caption: A typical workflow for the biological evaluation of a novel compound.

In Vitro Assays:

- Cytotoxicity Assays: To assess the general toxicity of the compound against various cell lines (e.g., MTT assay, LDH assay).
- Enzyme Inhibition Assays: To determine if the compound can inhibit the activity of specific enzymes that are targets for drug discovery.

- **Receptor Binding Assays:** To investigate the affinity of the compound for specific cellular receptors.

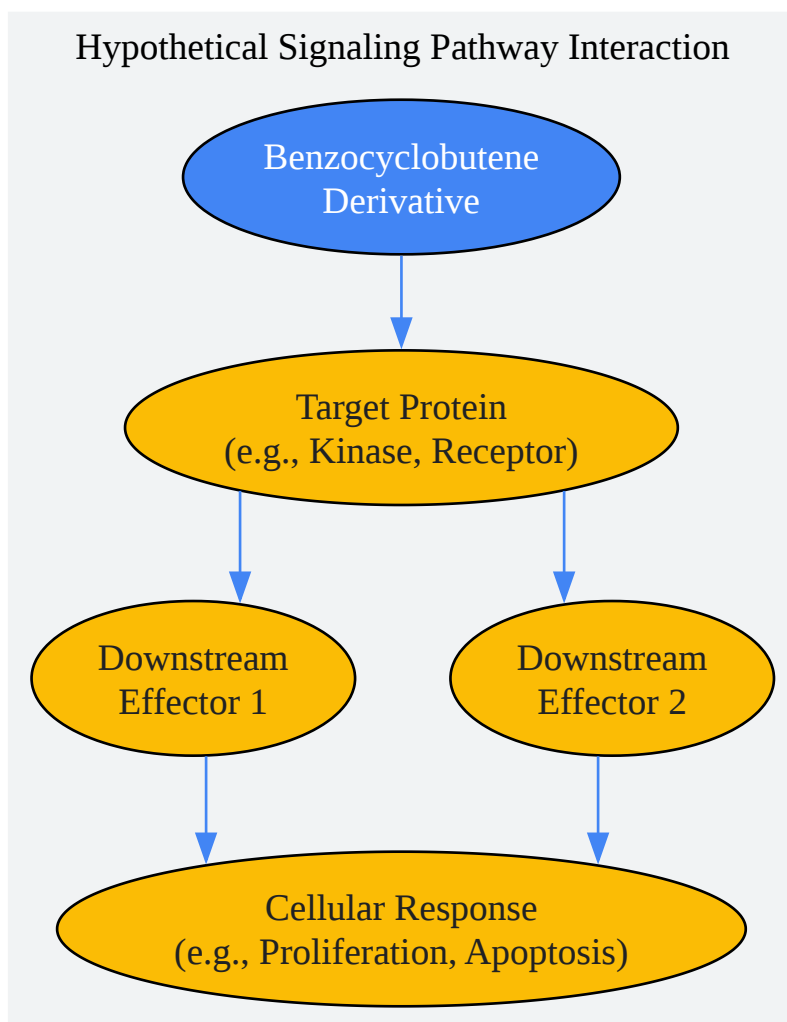
Applications in Drug Development

The benzocyclobutene scaffold is present in a number of biologically active molecules and approved drugs.^[3] Its unique conformational constraints and reactivity make it an attractive moiety in medicinal chemistry for the design of novel therapeutic agents.

Derivatives of benzocyclobutene have been explored for various therapeutic applications, including as general anesthetics and as dual inhibitors of sodium-glucose cotransporters SGLT1 and SGLT2 for the treatment of metabolic syndrome.^{[1][2]} The ability of the benzocyclobutene core to serve as a rigid scaffold can be exploited to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The hydroxyl group of **4-Hydroxymethylbenzocyclobutene** provides a convenient point for the attachment of various side chains and pharmacophores to explore structure-activity relationships (SAR) and optimize drug-like properties.

Potential Signaling Pathway Modulation:

While no specific signaling pathways have been directly attributed to **4-Hydroxymethylbenzocyclobutene**, related phenolic compounds are known to modulate various cellular signaling pathways. The introduction of a benzocyclobutene moiety could influence the interaction of such compounds with key signaling proteins.



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Caption: A diagram illustrating the potential interaction of a benzocyclobutene derivative with a cellular signaling pathway.

In conclusion, **4-Hydroxymethylbenzocyclobutene** is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Further research to fully elucidate its physical properties, develop optimized synthetic protocols, and explore its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

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